
4-(4-((3-Fluoro-4-methoxyphenyl)sulfonyl)piperazin-1-yl)-6-methylpyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds related to 4-(4-((3-Fluoro-4-methoxyphenyl)sulfonyl)piperazin-1-yl)-6-methylpyrimidine involves several steps, including the use of palladium catalysis and Suzuki coupling. In one study, a precursor for imaging dopamine D4 receptors was synthesized using electrophilic fluorination of a trimethylstannyl precursor, which was obtained through palladium catalysis . Another study reported the synthesis of methylpyrimidine sulfonyl piperazines, which involved Suzuki coupling and showed good functional group transformations with high yields . These methods are indicative of the complex synthetic routes that can be employed to create such compounds.
Molecular Structure Analysis
The molecular structures of the synthesized compounds are confirmed using various analytical techniques. Infrared spectroscopy (IR), 1H and 13C nuclear magnetic resonance (NMR), liquid chromatography-mass spectrometry (LC-MS), and elemental analysis are used to establish the structures of the newly synthesized methylpyrimidine sulfonyl piperazine derivatives . These techniques ensure the accuracy of the molecular structure and the purity of the synthesized compounds.
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds are designed to introduce specific functional groups that confer the desired biological activity. The use of electrophilic fluorination and Suzuki coupling are key reactions in the synthesis process. These reactions are carefully controlled to achieve high yields and maintain the integrity of the functional groups .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are closely related to their potential pharmacological activities. The compounds synthesized in the studies were evaluated for their antibacterial, anthelmintic, and anti-inflammatory activities. For instance, some of the methylpyrimidine sulfonyl piperazine derivatives showed potent pharmacological activities in vitro against bacterial strains and in an in vivo rat paw edema model . These properties are crucial for the development of new therapeutic agents.
Applications De Recherche Scientifique
Herbicidal Applications
New pyrimidine intermediates, related but not identical to the compound , have been prepared for use in herbicidal sulfonylureas. These intermediates demonstrate selective post-emergence herbicidal activity in crops like cotton and wheat, achieved by manipulating the sulfonylurea structure for desired selectivity and metabolic activity. This research underscores the potential of pyrimidine derivatives in agricultural chemistry, particularly in developing targeted herbicides with minimal environmental impact (Hamprecht et al., 1999).
Antioxidant Properties
Investigations into the antioxidant profile of 2-alkoxyphenylcarbamic acid-based compounds, including those with a piperazin-1-yl moiety, have shown significant potential. These compounds, particularly those containing the 4´-fluoro group, demonstrated promising ABTS•+ scavenging abilities, comparable to those of reference drugs like carvedilol, highlighting their potential as antioxidants. The study also discusses the relationship between structure and antioxidant properties, indicating the influence of electronic, steric, and lipophilic features on activity (Malík et al., 2017).
Neuromedical Research
Fluorinated compounds similar to the one have been utilized in neuromedical research, particularly in studying the serotonergic neurotransmission with positron emission tomography (PET). For example, [18F]p-MPPF, a 5-HT1A antagonist, has been used to explore the serotonergic system's role in various neurological conditions, providing a framework for understanding how modifications to the piperazine sulfonamide portion can impact binding affinity and efficacy in vivo. Such research is crucial for developing more effective diagnostic tools and treatments for psychiatric and neurodegenerative disorders (Plenevaux et al., 2000).
Antibacterial and Antifungal Activities
Schiff base derivatives from sulfamerazine, involving the piperazinyl group, have shown potent antibacterial and antifungal activities. These compounds, through molecular modeling studies, demonstrate the potential for targeted antibacterial and antifungal therapies, providing a foundation for further research into novel treatments for resistant microbial strains (Othman et al., 2019).
Anti-Inflammatory and Analgesic Activities
Research on novel methylpyrimidine sulfonyl piperazine derivatives has highlighted their potential in anti-inflammatory and analgesic applications. These compounds, synthesized through strategic methods like Suzuki coupling, have shown promising pharmacological activities, including significant antibacterial, anthelmintic, and anti-inflammatory effects. This research underscores the therapeutic potential of piperazine derivatives in treating various inflammatory conditions and pain management (Mohan et al., 2014).
Propriétés
IUPAC Name |
4-[4-(3-fluoro-4-methoxyphenyl)sulfonylpiperazin-1-yl]-6-methylpyrimidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19FN4O3S/c1-12-9-16(19-11-18-12)20-5-7-21(8-6-20)25(22,23)13-3-4-15(24-2)14(17)10-13/h3-4,9-11H,5-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROCJSDQHTLWJBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=N1)N2CCN(CC2)S(=O)(=O)C3=CC(=C(C=C3)OC)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19FN4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-((3-Fluoro-4-methoxyphenyl)sulfonyl)piperazin-1-yl)-6-methylpyrimidine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N,N-Dimethyl-4-[(6-methylpyridazin-3-yl)oxymethyl]piperidine-1-sulfonamide](/img/structure/B2548718.png)
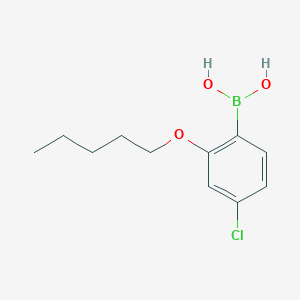
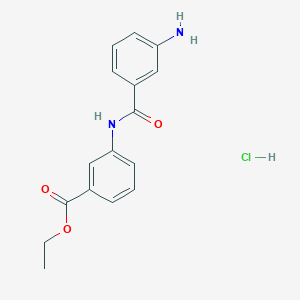
![N'-{2-[(1-phenyl-1H-1,2,4-triazol-3-yl)oxy]ethanimidoyl}benzohydrazide](/img/structure/B2548723.png)

![N-(4H-chromeno[4,3-d]thiazol-2-yl)-3-(phenylthio)propanamide](/img/structure/B2548725.png)
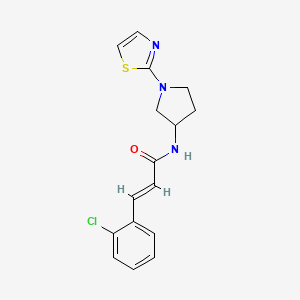

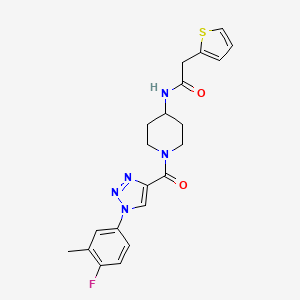
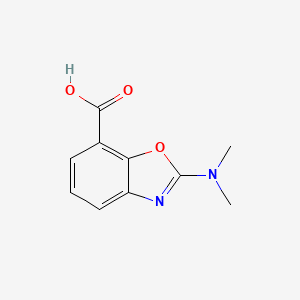
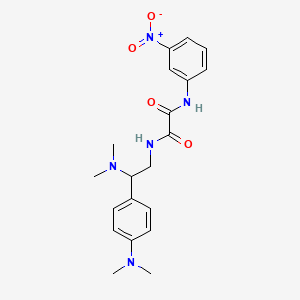
![Tert-butyl 3-methyl-1-piperidin-4-yl-6,8-dihydro-5H-imidazo[1,5-a]pyrazine-7-carboxylate;hydrochloride](/img/structure/B2548734.png)
![3-(2-fluorobenzyl)-8-isobutyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2548737.png)
![(1S)-3-(methylsulfanyl)-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propan-1-amine](/img/structure/B2548741.png)